molecular formula C12H22N2O2 B1477286 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2098087-33-1

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B1477286
CAS RN: 2098087-33-1
M. Wt: 226.32 g/mol
InChI Key: PUWLCUFGTDIDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, also known as 3-AMC, is a cyclopropylmethylated derivative of the amino acid piperidine. It is a widely used compound in the field of organic chemistry, and has a variety of applications in scientific research, including drug synthesis and laboratory experiments.

Scientific Research Applications

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one has a wide range of applications in scientific research. It is used in drug synthesis and laboratory experiments, and has been used as a building block for the synthesis of a variety of pharmaceuticals, such as antipsychotics, antidepressants, and anticonvulsants. It has also been used in the synthesis of a variety of other compounds, such as chiral drugs, peptides, and heterocyclic compounds. In addition, 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one has been used in the synthesis of a variety of polymers, such as polyamides and polyurethanes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is not yet fully understood. It is believed that the cyclopropylmethyl group of 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one binds to the active site of enzymes, thereby inhibiting their activity. In addition, 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one has been shown to interact with a variety of other proteins, including receptor proteins. This interaction has been shown to alter the structure and function of the proteins, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one are not yet fully understood. However, it has been shown to interact with a variety of proteins, including receptor proteins, and to alter their structure and function. In addition, 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one has been shown to affect the activity of certain enzymes, and to inhibit the activity of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. In addition, it is a versatile compound, and can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose under certain conditions. In addition, it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one in scientific research. It could be used to develop new drugs and therapeutics, as well as to synthesize a variety of other compounds. In addition, it could be used in the development of new polymers, as well as in the study of biochemical and physiological processes. Furthermore, it could be used to develop new methods for the synthesis of cyclopropylmethylated compounds.

properties

IUPAC Name

3-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLCUFGTDIDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
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3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
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3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
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3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

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